Toxicity Profile vs. Myrtecaine
In a comparative pharmacological study of 10 synthetic myrtecaine analogs, the carene-based compound (70424-77-0) demonstrated a toxicity level lower than that of the parent compound myrtecaine, which is a pinene-based structure [1]. This is in contrast to other analogs in the series that exhibited higher toxicity or retained similar levels.
| Evidence Dimension | Acute Toxicity (relative to myrtecaine) |
|---|---|
| Target Compound Data | Toxicity < Myrtecaine |
| Comparator Or Baseline | Myrtecaine (2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]N, N-diethylamino ethane); Toxicity = 1.0 (reference) |
| Quantified Difference | Toxicity ratio < 1.0 (compound is less toxic than myrtecaine) |
| Conditions | In vivo acute toxicity assay in a murine model as part of a comparative pharmacological study |
Why This Matters
Predicting systemic safety margins: lower toxicity for a compound with retained strong local anesthetic activity is a critical advantage for early go/no-go decisions in preclinical pain management research.
- [1] Synthesis and physicochemical and pharmacological properties of 10 analogs of 2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]N, N-diethylamino ethane. Journal cited via philo.alljournals.cn. Retrieved 2026-04-30. View Source
